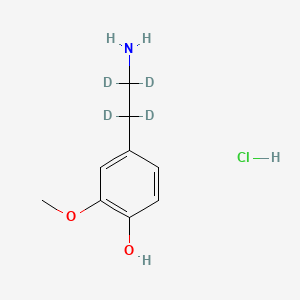

3-Methoxy Dopamine-d4 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .

Synthesis Analysis

The synthesis of dopamine, to which 3-Methoxy Dopamine-d4 Hydrochloride is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .Molecular Structure Analysis

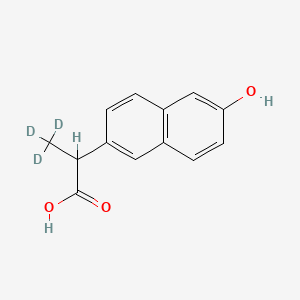

The molecular formula of 3-Methoxy Dopamine-d4 Hydrochloride is C9 2H4 H9 N O2 . Cl H .Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy Dopamine-d4 Hydrochloride is 207.69 .Applications De Recherche Scientifique

Application 1: Neuromodulation

- Summary of the Application : 3-Methoxytyramine (3-MT) can induce behavioral effects in a dopamine-independent manner. These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .

- Methods of Application : For intracerebroventricular (i.c.v.) administration, compounds were dissolved in artificial cerebrospinal fluid and infused into the right lateral ventricle at a rate of 1 µl/min .

- Results or Outcomes : In mice acutely depleted of dopamine, 3-MT infused in the brain was able to induce a complex set of abnormal involuntary movements. In normal mice, the central administration of 3-MT caused a temporary mild hyperactivity with a concomitant set of abnormal movements .

Application 2: Dopamine D4 Receptor Signalling

- Summary of the Application : Dopamine is an important neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation. Dopamine does not mediate fast synaptic transmission, but rather modulates it by triggering slow-acting effects through the activation of dopamine receptors .

- Methods of Application : The dopamine D4 receptor, which contains an important polymorphism in its third intracellular loop, has been the subject of numerous studies investigating links with several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia .

- Results or Outcomes : The structure, signalling properties and regulation of dopamine D4 receptors have been overviewed, and their physiological and pathophysiological role in the brain has been briefly discussed .

Application 3: Oxidative Metabolism

- Summary of the Application : Dopamine, in a non-acidic microenvironment, is sensitive to oxidation or further metabolism by monoamine oxidase B (MAO-B) into 3,4-Dihydroxyphenylacetaldehyde (DOPAL), which is preferentially converted into 3, 4-dihydroxyphenylacetic acid (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH) .

- Methods of Application : This process involves the enzymatic conversion of dopamine by MAO-B and ALDH .

- Results or Outcomes : This metabolic pathway is crucial for the regulation of dopamine levels in the brain and has implications for understanding diseases like Parkinson’s, where dopamine regulation is impaired .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRIOTVUTPLWLF-HGFPCDIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy Dopamine-d4 Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)